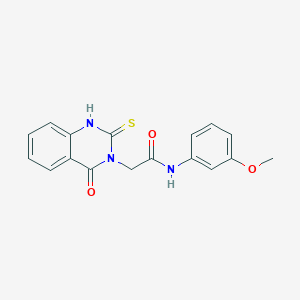

![molecular formula C22H20N2O2 B6463228 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2548997-11-9](/img/structure/B6463228.png)

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which the reactions occur .Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential applications in the pharmaceutical and chemical industries. It has been used as a starting material for the synthesis of various pharmaceuticals and chemicals, such as antifungal agents, anticonvulsants, and anti-inflammatory agents. It has also been studied for its potential use as a substrate for the synthesis of various heterocyclic compounds, such as pyridines and azetidines. Furthermore, this compound has been studied for its ability to act as a catalyst in a variety of reactions, such as the oxidation of alcohols and the hydrolysis of esters.

Mechanism of Action

- However, we can explore related compounds to gain insights. For instance, indole derivatives (which share some structural features with our compound) have been studied extensively. They interact with various receptors, enzymes, and cellular components, contributing to their diverse biological effects .

- Indole derivatives have been associated with various pathways, including anti-inflammatory, antiviral, and antioxidant pathways. These effects often involve modulation of transcription factors, cytokines, and cell signaling pathways .

Target of Action

Biochemical Pathways

Result of Action

Advantages and Limitations for Lab Experiments

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and high availability. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for a variety of reactions. However, this compound is also relatively insoluble in water, making it difficult to use in aqueous solutions. Furthermore, its reactivity can be unpredictable, making it difficult to control in certain reactions.

Future Directions

There are a number of potential future directions for research involving 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one. One potential area of research is the development of new pharmaceuticals and chemicals based on this compound. Additionally, further research could be conducted on the exact mechanism of action of this compound and its potential applications in biochemistry and physiology. Furthermore, further studies could be conducted to explore the potential of this compound as a catalyst in various reactions. Finally, research could be conducted to explore the potential of this compound as a substrate for the synthesis of various heterocyclic compounds.

Synthesis Methods

The synthesis of 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can be achieved using a two-step procedure. The first step involves the reaction of pyridine-4-carboxaldehyde with chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the 2-chloro-4-pyridin-4-yloxyazetidine. The second step involves the reaction of the 2-chloro-4-pyridin-4-yloxyazetidine with this compound-1-ethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product, this compound-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one.

properties

IUPAC Name |

2,2-diphenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXWOWWLQBPXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)

![2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463181.png)

![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)

![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)

![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)

![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)

![N-[(4-fluorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B6463231.png)

![4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6463236.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)

![ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6463246.png)